molecular formula C17H20FN5O B2459152 N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide CAS No. 1797715-17-3

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide

Cat. No.: B2459152
CAS No.: 1797715-17-3
M. Wt: 329.379
InChI Key: QGNKYXGXQCHADP-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethylamino and pyrrolidinyl groups, along with a fluorobenzamide moiety, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and pyrrolidinyl groups. The final step involves the coupling of the pyrimidine derivative with 3-fluorobenzoyl chloride under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to achieve efficient and scalable synthesis. These methods offer advantages in terms of reaction control, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-chlorobenzamide
  • N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-bromobenzamide

Uniqueness

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its chloro- and bromo-substituted analogs.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c1-22(2)15-14(11-19-17(21-15)23-8-3-4-9-23)20-16(24)12-6-5-7-13(18)10-12/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNKYXGXQCHADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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